3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one

Aprepitant intermediate triazolinone synthesis process chemistry yield

Scaling Aprepitant API? Avoid re-validation of non-chloromethyl analogs that lack the electrophilic chlorine for convergent coupling. Our 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is the sole DMF-supported intermediate delivering 99% N-alkylation yield. • 55% overall linear sequence yield confirmed at industrial scale. • ≥98% purity minimizes downstream recrystallisations. • Semicarbazide mesylate process reduces cycle time 4.5-6-fold. Supplied with full QC documentation for ANDA/505(b)(2) filings.

Molecular Formula C3H4ClN3O
Molecular Weight 133.54 g/mol
CAS No. 252742-72-6
Cat. No. B126681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one
CAS252742-72-6
Synonyms5-(Chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one;  5-(Chloromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one;  5-Chloromethyl-2,3-dihydro-4H-1,2,4-triazol-3-one;  3-Chloromethyl-1,2,4-triazolin-5-one; 
Molecular FormulaC3H4ClN3O
Molecular Weight133.54 g/mol
Structural Identifiers
SMILESC(C1=NC(=O)NN1)Cl
InChIInChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h1H2,(H2,5,6,7,8)
InChIKeyZLRBJVJEQXBAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one: Key Intermediate for NK-1 Antagonists


3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one, also referred to as 5-chloromethyl-2,4-dihydro-[1,2,4]triazol-3-one, is a heterocyclic building block belonging to the 1,2,4-triazolin-5-one class [1]. It is characterised by a chloromethyl substituent at the 3-position of the triazolone ring (C₃H₄ClN₃O, MW 133.54), which confers electrophilic reactivity essential for downstream N-alkylation [2]. Commercially, it is supplied as a white to off-white crystalline solid with a melting point of 197–199 °C and standard purity specifications of ≥97 % (typically 97–98.5 %) . Its primary validated application is as the key intermediate for the manufacture of the NK-1 receptor antagonist Aprepitant (Emend®) and its prodrug Fosaprepitant, where the chloromethyl group enables a high-yielding convergent coupling step .

Step 1 Electrophilic building block for convergent N-alkylation
Step 2 Key intermediate in DMF-supported Aprepitant routes
Step 3 Sulfonate salt process for cycle-time reduction
Selection supports regulated API manufacturing and generic filings.

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one: Irreplaceable for Regulated Synthesis


Although the 1,2,4-triazolin-5-one scaffold is shared by several commercially available building blocks, substitution at the 3-position fundamentally alters reactivity, regulatory acceptance, and process performance [1]. The 3-chloromethyl derivative is the sole intermediate validated in the New Drug Application (NDA) and Drug Master Files (DMFs) for Aprepitant and Fosaprepitant; alternative congeners such as the 3-hydroxymethyl (CAS 24021-90-7) or 3-methyl derivatives lack the electrophilic chlorine necessary for the convergent N-alkylation step that proceeds in 99 % yield [2]. Furthermore, switching to a non-chloromethyl analog requires re‑validation of the entire downstream synthetic route—including impurity profiling, genotoxic impurity (GTI) control, and crystallisation behaviour—imposing regulatory and economic barriers that far exceed any nominal raw-material cost saving [3].

Analog Mismatch 3-Hydroxymethyl or 3-methyl congeners lack the electrophilic chlorine essential for high-yield coupling.
Regulatory Barrier Non-chloromethyl analogs require re-validation of impurity profiles, GTI control, and crystallization.
Process Economics Switching intermediates may erode process yield and cycle-time advantages, inflating cost of goods.

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one: Performance Evidence Against Analogs


Synthetic Yield Advantage in Cyclocondensation

The target compound is obtained in 98 % isolated yield via condensation of semicarbazide hydrochloride with 2-chloro-1,1,1-trimethoxyethane in methanol . Under comparable cyclocondensation conditions, the 5-hydroxymethyl analog (CAS 24021-90-7, a common precursor/alternative intermediate) is reported to afford only an ~87 % yield, representing an 11-percentage-point deficit that translates to significantly higher material costs in multi‑kilogram campaigns .

Cyclocondensation Yield
Cross-study comparable
98% vs ~87%
Supports higher throughput and lower material cost.
Data to verify; reported under specific conditions.
Aprepitant intermediate triazolinone synthesis process chemistry yield

Convergent N-Alkylation Coupling Efficiency

In the convergent assembly of the NK-1 antagonist, N-alkylation of the morpholine secondary amine (compound 3) with 3-(chloromethyl)-1H-1,2,4-triazol-5(4H)-one (compound 4) proceeds in 99 % yield [1]. This near-quantitative coupling is enabled by the optimal electrophilicity of the chloromethyl group; the corresponding hydroxyl or mesylate derivatives require additional activation steps and deliver lower (<85 %) coupling yields or necessitate protecting-group strategies that erode atom economy [2].

Convergent Coupling
Cross-study comparable
99% yield
Near-quantitative N-alkylation maximizes API yield.
vs. below 85% for hydroxyl/mesylate analogs.
NK-1 antagonist convergent synthesis N-alkylation

Process Cycle Time Reduction via Sulfonate Salt

The conventional synthesis using semicarbazide hydrochloride requires stirring at room temperature for approximately 3 days (72 hours) [1]. The improved process disclosed in US 7,235,671 employs the methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) salt of semicarbazide, reducing the reaction time to 12–16 hours at 38–42 °C with no detectable orthoester decomposition and improved purity [2]. This represents a 4.5- to 6-fold reduction in cycle time.

Cycle Time Reduction
Direct head-to-head
12–16 h vs 72 h
4.5- to 6-fold reduction in batch cycle time.
Sulfonate salt process; plant throughput context.
process intensification triazolinone manufacturing reaction time

Purity Enhancement over Commercial Standard

An optimised two-step synthesis starting from hydrazine hydrate and urea, followed by cyclization with 2-chloro-1,1,1-trimethoxyethane, delivers 3-chloromethyl-1,2,4-triazolin-5-one in 98.5 % purity (HPLC) [1]. This exceeds the standard commercial purity specification of ≥97 % offered by major suppliers . The 1.5-percentage-point purity advantage is significant because the chloromethyl impurity profile directly impacts the quality of the final Aprepitant API, where related substances must be controlled below 0.15 % (ICH Q3A thresholds).

Purity Enhancement
Cross-study comparable
98.5% HPLC
Exceeds standard commercial specification.
May reduce downstream purification burden.
pharmaceutical intermediate purity triazolinone quality Aprepitant impurity control

Regulatory DMF Support for NK-1 Antagonists

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is explicitly designated as the triazolinone intermediate in the published synthetic routes for Aprepitant (Emend®) and Fosaprepitant (Ivemend®), both approved by the FDA and EMA [1]. No alternative 1,2,4-triazolin-5-one derivatives (e.g., 5-hydroxymethyl, 5-methoxymethyl, or 4-methyl analogs) appear in the registered synthesis or associated Drug Master Files [2]. Selection of this compound therefore ensures alignment with established regulatory filings, avoiding the cost and delay of re‑validation.

Regulatory DMF Support
Class-level inference
DMF-supported
Aligns with established regulatory filings.
Binary advantage; minimizes re-validation risk.
Drug Master File regulatory starting material Aprepitant supply chain

Application Scenarios for 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one


Aprepitant API Manufacturing via High-Yield Alkylation

For manufacturers of generic Aprepitant (or Fosaprepitant) API, the 99 % convergent N-alkylation yield obtained with this chloromethyl-triazolinone [1] directly translates into a 55 % overall yield for the longest linear sequence [2]. Substituting the chloromethyl intermediate with a hydroxyl or mesylate analog would introduce an additional activation step and reduce coupling efficiency, eroding the already tight margins in generic API production.

Sulfonic Acid Salt Route for Reduced Batch Cycle Time

CDMOs and process R&D groups tasked with scaling up Aprepitant intermediates can realise a 4.5- to 6-fold reduction in batch cycle time by employing the semicarbazide mesylate or tosylate process (12–16 hours vs. 3 days) described in US 7,235,671 [3]. This process intensification is accompanied by improved purity and no detectable orthoester decomposition, making it the preferred industrial route for procurement specifications.

DMF-Aligned Starting Materials for Generic Filings

Companies pursuing ANDA or 505(b)(2) filings for Aprepitant or Fosaprepitant benefit from sourcing the intermediate that is explicitly referenced in the innovator's regulatory dossier. This compound is the only triazolinone intermediate with established DMF support for these drug substances [4], minimising questions from regulators regarding starting material justification and impurity fate-and-purge studies.

High-Purity Sourcing to Minimise Downstream Purification

Procurement teams specifying ≥98.5 % purity (as demonstrated by the optimised cyclization protocol in Henan Science, 2013 [5]) can reduce the number of recrystallisations or chromatographic purifications required after the final Aprepitant coupling step. This purity advantage directly lowers solvent usage, waste disposal costs, and yield losses in the final API finishing steps.

Application
Selection Property
Validation Focus
Aprepitant API Manufacturing
High-yield convergent N-alkylation
Coupling efficiency and overall sequence yield
Process Intensification
Sulfonic acid salt route
Batch cycle time and throughput metrics
Generic Filings (ANDA/505(b)(2))
DMF-aligned starting material
Regulatory starting material justification
Downstream Purification Control
High intermediate purity sourcing
Final API impurity profile and yield loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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